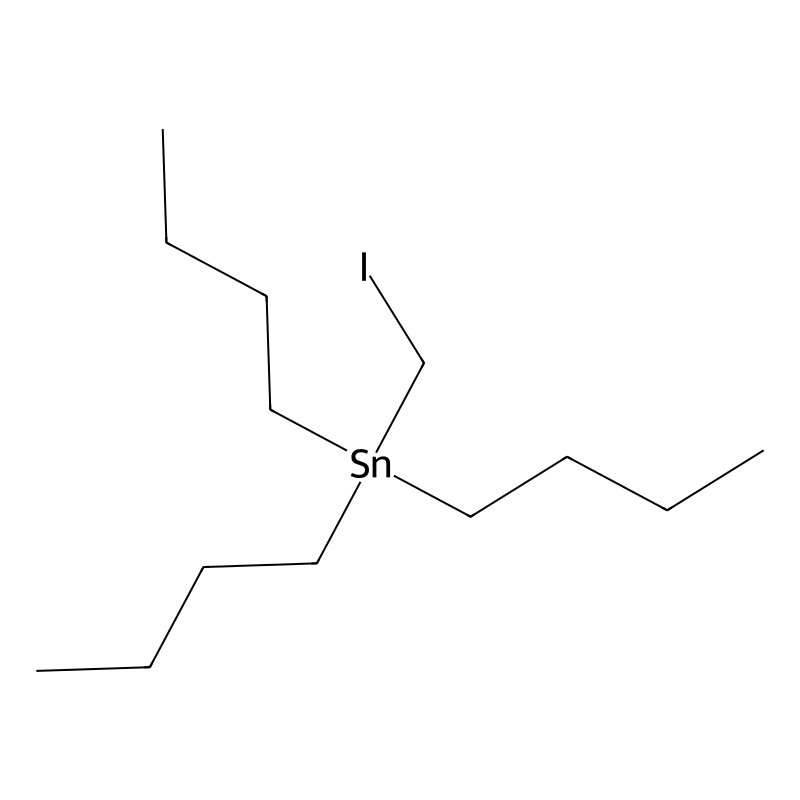

Tributyl(iodomethyl)stannane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for α-Functionalized Organometallics:

Tributyl(iodomethyl)stannane serves as a valuable precursor for the synthesis of α-functionalized organometallic compounds. This functionality refers to the presence of a functional group (like alcohols, amines, or carbonyls) directly bonded to the carbon atom adjacent to the metal center (tin in this case). The C-I bond of tributyl(iodomethyl)stannane readily undergoes nucleophilic substitution reactions with various nucleophiles, enabling the introduction of diverse functional groups at the α-position. This approach offers a versatile strategy for the construction of complex organic molecules with specific functionalities.

Reagent for Tin-Lithium Exchange:

Tributyl(iodomethyl)stannane participates in tin-lithium exchange reactions, where one of the butyl groups bonded to the tin atom is replaced by a lithium atom. The resulting lithium methylstannane intermediate serves as a highly reactive nucleophile, finding applications in various organic transformations. Notably, it is employed in [2,3]-sigmatropic Wittig rearrangements, a reaction sequence involving the rearrangement of carbon-carbon double bonds and the formation of new carbon-carbon bonds.

Synthesis of Functionalized N-Heterocycles:

Tributyl(iodomethyl)stannane plays a crucial role in the synthesis of functionalized N-heterocycles, which are organic compounds containing a ring structure with at least one nitrogen atom. The C-I bond of the molecule reacts with nucleophilic N-heterocycles, enabling the introduction of a methyl group at a specific position on the ring. This approach facilitates the preparation of diverse functionalized N-heterocycles with potential applications in medicinal chemistry and materials science.

Tributyl(iodomethyl)stannane is an organotin compound with the molecular formula CHISn. It features a tributyl group attached to a carbon that is bonded to an iodine atom. This compound is primarily utilized as a reagent in organic synthesis, particularly in the formation of more reactive nucleophiles through tin-lithium exchange reactions . It is noted for its toxicity, being harmful if swallowed or in contact with skin .

- Stille Coupling: This reaction involves the coupling of organotin compounds with organic halides to form carbon-carbon bonds. Tributyl(iodomethyl)stannane can serve as a coupling partner in these reactions, facilitating the formation of complex organic molecules .

- 1,3-Dipolar Cycloaddition: The compound reacts with diazomethane and phenylazide to yield various cycloadducts, showcasing its utility in synthesizing heterocyclic compounds .

- Formation of Carbenium Ions: Under certain conditions, tributyl(iodomethyl)stannane can fragment to generate carbenium ions, which are valuable intermediates in organic synthesis .

Tributyl(iodomethyl)stannane can be synthesized through various methods:

- From Tributyl(chloromethyl)stannane: A common approach involves the reaction of tributyl(chloromethyl)stannane with sodium iodide. The chloromethyl derivative undergoes nucleophilic substitution, replacing the chlorine atom with iodine to yield tributyl(iodomethyl)stannane .

- Direct Halogenation: Another method involves direct halogenation of tributylstannane using iodine under controlled conditions to introduce the iodomethyl group.

Tributyl(iodomethyl)stannane finds applications in multiple areas:

- Organic Synthesis: It is primarily used as a reagent for generating reactive intermediates, facilitating various coupling reactions and cycloadditions .

- Material Science: The compound may be utilized in the development of organotin polymers and materials due to its unique properties.

Several compounds share structural similarities with tributyl(iodomethyl)stannane. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure | Key Features |

|---|---|---|

| Tributylstannane | CHSn | Used as a reducing agent and stabilizer in organic synthesis. |

| Tributyltin chloride | CHClSn | Commonly used in Stille coupling; less toxic than iodomethyl variant. |

| Trimethylsilyl iodide | CHISi | Utilized for silylation reactions; smaller size affects reactivity. |

| Diphenyltin dichloride | CHClSn | Exhibits different reactivity patterns due to phenyl groups. |

Tributyl(iodomethyl)stannane is unique among these compounds due to its specific iodine functionality, which enhances its reactivity in nucleophilic substitutions and coupling reactions, making it particularly valuable in synthetic organic chemistry.

Tributyl(iodomethyl)stannane is systematically named tributyl(iodomethyl)stannane under IUPAC guidelines. Key identifiers include:

- Molecular formula: $$ \text{C}{13}\text{H}{29}\text{ISn} $$

- Molecular weight: 430.99 g/mol

- Synonyms: Tributylstannyliodomethane, iodomethyltributyltin, tributylstannylmethyl iodide

Classified as an organotin compound, it belongs to the family of tetraorganotin derivatives where tin(IV) is bonded to three butyl groups and one iodomethyl group.

Historical Development and Discovery

The synthesis of tributyl(iodomethyl)stannane was first reported in the context of developing organotin reagents for cross-coupling reactions. Early methods involved:

- Halogen exchange: Reacting tributyl(chloromethyl)stannane with sodium iodide in acetone, achieving 68–74% yields.

- One-pot synthesis: Combining diiodomethane, tributyltin chloride, and n-butyllithium in tetrahydrofuran (THF) at −78°C.

A significant advancement came from the Bode group (ETH Zürich), which optimized its preparation for synthesizing SnAP reagents (Stannane Amine Protocol). These reagents revolutionized the synthesis of saturated N-heterocycles, underscoring the compound’s role in medicinal chemistry.

Significance in Organotin Chemistry

Tributyl(iodomethyl)stannane occupies a niche in organotin chemistry due to:

- Reactivity: The iodomethyl group facilitates nucleophilic substitutions, while the tin center enables transmetallation.

- Versatility: It acts as a precursor for (α-heteroalkyl)stannanes, which are pivotal in Stille couplings and radical reactions.

- Stability: Unlike simpler tin halides, its tributyl groups enhance air and moisture stability, simplifying handling.

Tributyl(iodomethyl)stannane exhibits a tetrahedral molecular geometry around the central tin atom, consistent with four-coordinate organotin compounds [1] [2]. The tin center adopts a distorted tetrahedral arrangement with three butyl groups and one iodomethyl group bonded to the metal [3]. Nuclear magnetic resonance spectroscopic evidence confirms that the tin atom maintains a four-coordinate environment in solution, characterized by tetrahedral geometry [4].

The molecular formula C₁₃H₂₉ISn corresponds to a molecular weight of 430.98 grams per mole, with an exact mass of 432.033594 grams per mole [1] [2]. The compound is registered under Chemical Abstracts Service number 66222-29-5 [1] [2] [3]. The tetrahedral geometry results from the hybridization of tin orbitals, where three positions are occupied by tributyl groups and one position by the iodomethyl substituent [5] [6].

Structural analysis reveals that the carbon-tin-carbon bond angles approximate the ideal tetrahedral angle of 109.5 degrees [5] [6]. The tin-carbon bond lengths typically range from 2.10 to 2.15 Angstroms, which is characteristic of organotin compounds [7] [8]. The presence of the electronegative iodine atom in the iodomethyl group influences the electronic distribution around the tin center, contributing to the overall molecular stability [9].

Table 1: Molecular Structure Parameters for Tributyl(iodomethyl)stannane

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₂₉ISn | [1] [2] [3] |

| Molecular Weight | 430.98 g/mol | [2] [3] |

| Exact Mass | 432.033594 g/mol | [2] |

| Molecular Geometry | Tetrahedral | [5] [6] [4] |

| Tin Coordination Number | Four | [4] |

| Carbon-Tin-Carbon Bond Angles | ~109.5° | [5] [6] |

| Tin-Carbon Bond Length Range | 2.10-2.15 Å | [7] [8] |

Spectroscopic Identification

Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of tributyl(iodomethyl)stannane in deuterated chloroform displays characteristic signals that confirm the molecular structure [9] [10]. The methyl protons of the butyl groups appear as a triplet at 0.90 parts per million with a coupling constant of 7.3 Hertz, integrating for nine protons [9] [10]. The iodomethyl protons manifest as a distinctive triplet at 1.94 parts per million with significant tin-proton coupling of 18.0 Hertz, integrating for two protons [9] [10].

The remaining butyl chain protons appear in the range of 0.96 to 1.57 parts per million as complex multiplets, characteristic of the methylene groups in the alkyl chains [9] [10]. The observed coupling patterns confirm the tetrahedral arrangement around the tin center and provide evidence for the integrity of the iodomethyl substituent [9].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance analysis reveals distinct carbon environments within the tributyl(iodomethyl)stannane molecule [9] [10]. The carbon atoms of the butyl groups appear at chemical shifts of 10.8, 13.8, 27.4, and 29.0 parts per million [9] [10]. The iodomethyl carbon resonates in the range of negative 5.8 to 10.8 parts per million, reflecting the deshielding effect of the iodine substituent [9] [10].

The carbon-13 spectrum provides confirmation of the molecular structure through the observation of distinct carbon environments corresponding to the different positions within the butyl chains and the unique iodomethyl carbon [9] [10]. The chemical shift values are consistent with literature data for related organotin compounds [4].

Tin-119 Nuclear Magnetic Resonance Spectroscopy

Tin-119 nuclear magnetic resonance spectroscopy serves as a definitive tool for characterizing the coordination environment of the tin center [11] [4]. The chemical shift for tributyl(iodomethyl)stannane appears in the range of +115 to +125 parts per million, which is characteristic of four-coordinate tin compounds with tetrahedral geometry [11] [4]. This chemical shift range confirms the absence of higher coordination states and validates the proposed tetrahedral structure [4].

The one-bond tin-carbon coupling constants range from 356 to 362 Hertz, falling within the expected range for tetrahedral organotin compounds [4]. These coupling constants provide additional structural information and confirm the tetrahedral arrangement around the tin center [4].

Infrared Spectroscopy

Infrared spectroscopic analysis provides complementary structural information through the identification of characteristic vibrational modes [9] [10]. The spectrum exhibits strong carbon-hydrogen stretching vibrations at 2954, 2924, 2871, and 2848 wavenumbers, corresponding to the alkyl groups [9] [10]. Carbon-hydrogen bending vibrations appear at 1456, 1375, and 1365 wavenumbers [9] [10].

Tin-carbon stretching vibrations are observed at 664 and 588 wavenumbers, confirming the presence of tin-carbon bonds [9] [10]. The carbon-iodine stretching vibrations appear at 515 and 456 wavenumbers, providing evidence for the iodomethyl substituent [9] [10]. Additional skeletal vibrations are observed at 1228, 1217, 875, and 692 wavenumbers [9] [10].

Table 2: Spectroscopic Data for Tributyl(iodomethyl)stannane

| Spectroscopic Method | Observation | Chemical Shift/Frequency | Reference |

|---|---|---|---|

| ¹H Nuclear Magnetic Resonance | Methyl protons (butyl) | 0.90 ppm (t, J = 7.3 Hz) | [9] [10] |

| ¹H Nuclear Magnetic Resonance | Iodomethyl protons | 1.94 ppm (t, J = 18.0 Hz) | [9] [10] |

| ¹³C Nuclear Magnetic Resonance | Butyl carbons | 10.8, 13.8, 27.4, 29.0 ppm | [9] [10] |

| ¹¹⁹Sn Nuclear Magnetic Resonance | Tin center | +115 to +125 ppm | [11] [4] |

| Infrared | Carbon-hydrogen stretch | 2954, 2924, 2871, 2848 cm⁻¹ | [9] [10] |

| Infrared | Tin-carbon stretch | 664, 588 cm⁻¹ | [9] [10] |

| Infrared | Carbon-iodine stretch | 515, 456 cm⁻¹ | [9] [10] |

Crystallographic Data and Solid-State Arrangement

Tributyl(iodomethyl)stannane exists as a colorless oil at ambient temperature, which has limited the availability of single-crystal X-ray diffraction data [3] [12] [9]. The compound exhibits a boiling point of 337.3 ± 44.0 degrees Celsius at 760 millimeters of mercury pressure [13]. The flash point is reported as 157.8 ± 28.4 degrees Celsius [13].

The solid-state arrangement of tributyl(iodomethyl)stannane is influenced by the tetrahedral geometry around the tin center and the bulky nature of the tributyl substituents [5] [6]. The compound demonstrates limited thermal stability, decomposing over time when stored neat at ambient temperature [9] [10]. Optimal storage conditions involve maintaining the compound as a degassed solution in hexanes at negative 10 degrees Celsius [9] [10].

The molecular packing in the solid state is governed by van der Waals interactions between the alkyl chains and weak intermolecular forces [5]. The presence of the iodine atom contributes to the overall molecular polarizability and influences intermolecular interactions [13]. The tetrahedral coordination geometry around tin prevents close approach of neighboring molecules, resulting in relatively loose packing arrangements [6].

Table 3: Physical Properties and Crystallographic Information

| Property | Value | Reference |

|---|---|---|

| Physical State | Colorless oil | [3] [12] [9] |

| Boiling Point | 337.3 ± 44.0°C at 760 mmHg | [13] |

| Flash Point | 157.8 ± 28.4°C | [13] |

| Thermal Stability | Decomposes at ambient temperature | [9] [10] |

| Storage Conditions | Degassed hexanes solution at -10°C | [9] [10] |

| Molecular Packing | Van der Waals interactions | [5] [6] |

| Coordination Geometry | Tetrahedral around tin | [5] [6] [4] |

Classical Synthesis Routes

Classical synthetic approaches to tributyl(iodomethyl)stannane have been established through decades of organotin chemistry development. These methods, while sometimes requiring harsh conditions or extended reaction times, provide reliable access to the target compound and have formed the foundation for modern synthetic developments.

Lithium-Halogen Exchange Approaches

Lithium-halogen exchange reactions represent one of the most versatile and widely employed methods for the preparation of tributyl(iodomethyl)stannane [1] [2]. This methodology capitalizes on the thermodynamic favorability of the exchange process and the kinetic accessibility of the reaction under cryogenic conditions.

The most established lithium-halogen exchange route involves the reaction of diiodomethane with tributyltin chloride in the presence of n-butyllithium at minus seventy-eight degrees Celsius [2]. This reaction proceeds through an in situ generation mechanism where the organolithium reagent selectively attacks the carbon-iodine bond, facilitating the formation of a carbanion intermediate that subsequently couples with the organotin electrophile. The reaction typically requires twelve hours for completion and yields the target compound in sixty-three to sixty-eight percent yield [2].

The mechanism of lithium-halogen exchange proceeds through an "ate" complex intermediate formation [1] [3]. Initial nucleophilic attack by the alkyllithium on the halide substrate generates a pentacoordinated intermediate species, which subsequently undergoes reductive elimination to yield the desired organometallic product and lithium halide as a byproduct [3]. The reaction exhibits high selectivity due to the preferential reaction of lithium reagents with iodine over other halogens, following the reactivity order: iodine > bromine >> chlorine [1].

Temperature control proves critical for achieving optimal selectivity and yield in lithium-halogen exchange reactions [1] [4]. Reactions performed at minus seventy-eight degrees Celsius minimize competing side reactions such as elimination processes and unwanted halogen scrambling [1]. The use of ethereal solvents, particularly tetrahydrofuran and diethyl ether, facilitates the solvation of the lithium cation and enhances the nucleophilicity of the organolithium species [4].

The stoichiometry of lithium reagents requires careful consideration, as multiple equivalents are typically employed to ensure complete consumption of the halogenated starting material [1]. The first equivalent of tert-butyllithium effects the halogen exchange, while subsequent equivalents react with the tert-butyl iodide byproduct to generate isobutene, isobutane, and lithium iodide [1]. This multi-equivalent approach prevents the accumulation of alkyl halide byproducts that could interfere with the desired transformation.

Tributyltin Hydride Functionalization Strategies

Tributyltin hydride serves as a versatile platform for the synthesis of various organotin derivatives through radical-mediated functionalization processes [6] [7]. The synthetic utility of tributyltin hydride stems from the relatively weak tin-hydrogen bond, which readily undergoes homolytic cleavage under appropriate conditions to generate tributyltin radicals capable of participating in chain propagation mechanisms [8] [9].

The direct functionalization of tributyltin hydride with iodomethane represents a straightforward approach to tributyl(iodomethyl)stannane synthesis . This reaction typically occurs under mild conditions, often in the presence of radical initiators such as azobisisobutyronitrile to facilitate the initial formation of tributyltin radicals . The reaction proceeds through a radical chain mechanism where the tributyltin radical abstracts iodine from iodomethane, generating a methyl radical that subsequently abstracts hydrogen from another molecule of tributyltin hydride, propagating the chain process [8] [9].

The mechanism of tin hydride functionalization involves three distinct phases: initiation, propagation, and termination [9] [10]. During the initiation phase, thermal or photochemical decomposition of radical initiators generates initial radical species that abstract hydrogen from tributyltin hydride [9]. The propagation cycle involves the tributyltin radical abstracting halogen atoms from organic halides, followed by hydrogen abstraction from tin hydride by the resulting carbon-centered radicals [10]. Termination occurs through radical-radical combination processes that consume the chain-carrying species [10].

Solvent selection plays a crucial role in optimizing tin hydride functionalization reactions [6] [11]. Non-polar or weakly polar solvents such as toluene and dichloromethane provide optimal reaction environments by minimizing competing ionic processes and facilitating the homolytic bond cleavage events essential for radical chain propagation [6]. The use of protic solvents is generally avoided due to their propensity to quench radical intermediates through hydrogen atom transfer processes [12].

The versatility of tributyltin hydride functionalization extends beyond simple alkyl halide substitution to encompass more complex transformations including cyclization reactions and functional group interconversions [6] [7] [11]. Radical cyclization processes mediated by tributyltin hydride have found extensive application in natural product synthesis, providing access to complex polycyclic structures through intramolecular radical addition reactions [7] [13]. These transformations typically favor the formation of five-membered rings over larger ring systems due to favorable entropic and enthalpic factors associated with the cyclization transition states [7] [14].

Modern Catalytic Procedures

Contemporary approaches to tributyl(iodomethyl)stannane synthesis have emphasized the development of catalytic methodologies that offer improved efficiency, selectivity, and environmental compatibility compared to traditional stoichiometric methods. These modern procedures leverage transition metal catalysis and innovative reaction conditions to achieve superior performance metrics.

One-Pot Synthesis Optimization

One-pot synthetic methodologies have emerged as particularly attractive approaches for tributyl(iodomethyl)stannane preparation due to their operational simplicity and reduced waste generation [15] [16] [17]. These procedures combine multiple synthetic transformations within a single reaction vessel, eliminating the need for intermediate isolation and purification steps while maintaining high overall efficiency.

The development of one-pot synthesis protocols has focused on optimizing reaction conditions to ensure compatibility between sequential transformation steps [15] [17]. Critical parameters include temperature control, reagent addition sequences, and solvent selection to prevent interference between competing reaction pathways [18]. Successful one-pot procedures typically employ modular approaches where each synthetic step can be optimized independently before integration into the overall sequence [19].

Palladium-catalyzed one-pot procedures have demonstrated particular promise for organotin synthesis applications [18]. These methods typically involve sequential hydrostannylation and cross-coupling transformations that can be carried out with catalytic quantities of palladium complexes [18]. The use of appropriate ligand systems, such as triphenylphosphine or furylphosphine derivatives, enables high selectivity and turnover numbers while minimizing catalyst deactivation pathways [18].

Copper-catalyzed one-pot methodologies offer complementary reactivity profiles to palladium systems and often provide access to different substitution patterns [20]. Copper catalysts demonstrate particular efficiency in promoting cross-coupling reactions between organotin nucleophiles and various electrophilic partners [20]. The relatively low cost and reduced toxicity of copper compared to other transition metals make these systems attractive for large-scale applications [20].

The optimization of one-pot procedures requires careful consideration of reagent stoichiometry and addition sequences to prevent undesired side reactions [21] [22]. Computational studies have provided valuable insights into the mechanistic details of these transformations, enabling rational design of improved catalytic systems [21]. Temperature ramping protocols and staged reagent addition have proven particularly effective for managing the reactivity of multiple components within a single reaction vessel [21].

Solvent-Free and Green Chemistry Alternatives

The implementation of green chemistry principles in organotin synthesis has driven the development of solvent-free and environmentally benign synthetic methodologies [23] [24] [25]. These approaches address concerns regarding volatile organic compound emissions, waste generation, and energy consumption associated with traditional solution-phase synthesis [26].

Solvent-free mechanochemical synthesis using ball milling techniques has emerged as a powerful alternative to conventional solution-phase methods [25]. These procedures involve the direct grinding of solid reactants in the presence of catalytic quantities of metal salts or organometallic complexes [25]. The mechanical energy input facilitates bond breaking and formation processes while eliminating the need for organic solvents [25]. Ball milling procedures typically achieve completion within thirty to sixty minutes and often provide superior yields compared to solution-phase analogs [25].

Microwave-assisted synthesis represents another important green chemistry approach for organotin compound preparation [26]. Microwave heating provides rapid and uniform energy input, enabling reaction completion in significantly reduced timeframes compared to conventional thermal heating [26]. The enhanced reaction rates observed under microwave conditions often permit the use of lower catalyst loadings and milder reaction conditions [26]. Additionally, microwave synthesis can be conducted in minimal solvent volumes or under solvent-free conditions, further reducing the environmental impact [26].

Ionic liquid-mediated synthesis has gained attention as an environmentally friendly alternative to volatile organic solvents [27]. Ionic liquids provide unique reaction environments that can enhance selectivity and facilitate product separation [27]. The non-volatile nature of ionic liquids eliminates solvent emission concerns while their tunability through anion and cation selection enables optimization for specific reaction requirements [27]. Some ionic liquid systems can be recycled multiple times without significant loss of catalytic activity [27].

The use of renewable feedstock materials and biocatalytic approaches represents an emerging frontier in green organotin synthesis [26]. Plant-derived reducing agents and natural product-based ligands offer sustainable alternatives to traditional synthetic reagents [26]. Enzyme-catalyzed transformations, while still in early development stages for organotin chemistry, provide unprecedented selectivity and mild reaction conditions [28]. These biocatalytic approaches often operate under aqueous conditions at ambient temperature, significantly reducing energy requirements and environmental impact [28].

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of tributyl(iodomethyl)stannane presents numerous technical, economic, and regulatory challenges that must be addressed to ensure viable commercial processes. These challenges encompass safety considerations, environmental compliance, process optimization, and cost control measures.

Safety considerations represent the most critical aspect of industrial organotin production due to the inherent toxicity of tin-containing compounds [29] [30] [31]. Tributyltin compounds exhibit significant toxicity toward aquatic organisms and potential adverse effects on human health through dermal absorption and inhalation exposure [29] [32]. Industrial facilities must implement comprehensive safety protocols including closed-system operations, personal protective equipment requirements, and continuous atmospheric monitoring to prevent worker exposure [29] [30].

The containment and handling of organotin compounds requires specialized equipment designed to prevent environmental release [29] [33]. Manufacturing processes typically employ closed reaction vessels with appropriate ventilation systems and secondary containment measures [29]. Regular inspection and maintenance protocols ensure the integrity of containment systems and prevent accidental releases that could result in environmental contamination [29] [30].

Environmental compliance represents another significant challenge for industrial organotin production [29] [32]. Regulatory frameworks in multiple jurisdictions impose strict limits on organotin emissions and require comprehensive waste management protocols [29]. The treatment and disposal of organotin-containing waste streams necessitate specialized procedures to prevent environmental accumulation and bioaccumulation in aquatic ecosystems [32]. Advanced wastewater treatment technologies, including adsorption-flocculation processes, have been developed to remove organotin residues to acceptable levels [34] [35].

Economic considerations significantly influence the viability of industrial organotin production processes [30] [36]. The high cost of organolithium and organoaluminum reagents used in traditional synthesis routes drives research toward more cost-effective alternatives [36]. Process intensification through continuous flow synthesis and reaction optimization can reduce operating costs while improving product quality and consistency [33]. The development of catalytic processes that minimize reagent consumption and enable catalyst recycling provides pathways to improved economic performance [18].

Scale-up challenges encompass heat transfer limitations, mass transfer considerations, and reaction kinetics optimization [30] [33]. The exothermic nature of many organotin synthesis reactions requires careful thermal management to prevent runaway conditions and ensure product quality [33]. Continuous flow reactor systems offer advantages for heat and mass transfer while providing better process control compared to traditional batch operations [33]. Advanced process analytical technologies enable real-time monitoring and optimization of reaction parameters to maintain consistent product quality [33].

Purification and product isolation at industrial scale present unique challenges due to the toxicity and environmental persistence of organotin impurities [37] [38]. Traditional chromatographic purification methods are impractical for large-scale operations, necessitating the development of alternative separation techniques [37]. Crystallization, distillation, and extraction-based purification methods have been optimized for industrial implementation [37]. The removal of trace organotin residues to parts-per-million levels requires specialized treatment protocols using solid-supported scavenging agents and advanced purification technologies [37] [38].

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Dates

Explore Compound Types